molecular formula C11H12O B13553920 5-Phenylpent-1-en-3-one CAS No. 53931-59-2

5-Phenylpent-1-en-3-one

Cat. No.: B13553920
CAS No.: 53931-59-2
M. Wt: 160.21 g/mol
InChI Key: XEXCAMXTHVBPBO-UHFFFAOYSA-N
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Description

5-Phenylpent-1-en-3-one is an organic compound with the molecular formula C₁₁H₁₂O. It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is known for its unique structure, which includes a phenyl group attached to a pentenone backbone. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenylpent-1-en-3-one can be synthesized through several methods. One common synthetic route involves the Wittig reaction, where cinnamaldehyde reacts with carbon tetrabromide and triphenylphosphine to form dibromodiene. This intermediate undergoes elimination of hydrogen bromide by butyllithium, followed by hydrolysis to yield 1-phenylbut-1-en-3-yn. This compound is then cross-coupled with aroyl compounds to form this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpent-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Aryl Hydrazines: Used in condensation reactions.

    Trifluoromethanesulfonic Acid: Used in cyclization reactions.

Major Products

    1-Aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles: Formed from condensation reactions.

    6-Aryl-2-phenyl-2,3-dihydropyran-4-ones: Formed from cyclization reactions.

Scientific Research Applications

5-Phenylpent-1-en-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylpent-1-en-3-one involves its ability to participate in various chemical reactions due to the presence of the conjugated enone system. This system allows the compound to act as both an electrophile and a nucleophile, facilitating reactions such as cyclization and condensation. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylpent-1-en-3-one is unique due to its specific conjugated enone system, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

5-phenylpent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXCAMXTHVBPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393503
Record name 5-phenylpent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53931-59-2
Record name 5-phenylpent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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